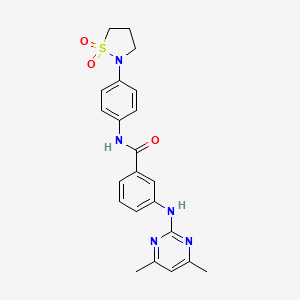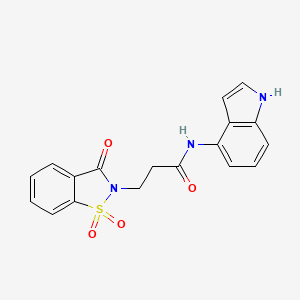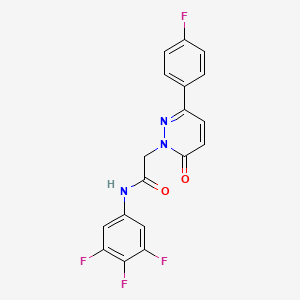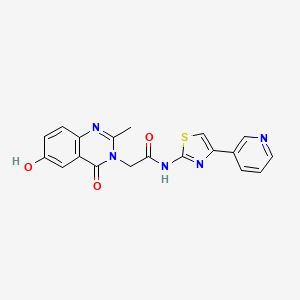![molecular formula C21H27N7O B10990437 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B10990437.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” is a complex organic compound that features a cyclohexene ring, a pyrazole ring, and a triazolopyridazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene derivative, followed by the formation of the pyrazole and triazolopyridazine rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biology, it might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen könnten andere Derivate von Cyclohexen, Pyrazol und Triazolopyridazin umfassen. Diese Verbindungen teilen strukturelle Merkmale und können ähnliche chemische und biologische Eigenschaften aufweisen.
Einzigartigkeit
Was „N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamid“ auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen und Ringen, die eine einzigartige Reaktivität und biologische Aktivität verleihen könnte.
Eigenschaften
Molekularformel |
C21H27N7O |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |
InChI |
InChI=1S/C21H27N7O/c1-15-14-16(2)27(25-15)20-9-8-18-23-24-19(28(18)26-20)10-11-21(29)22-13-12-17-6-4-3-5-7-17/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H,22,29) |
InChI-Schlüssel |
RBYOGKKVFGLPKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NCCC4=CCCCC4)C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B10990358.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B10990360.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10990365.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B10990367.png)

![2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10990382.png)



![3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10990408.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide](/img/structure/B10990409.png)
![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B10990413.png)
![2-(1H-benzimidazol-2-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]piperidine-1-carboxamide](/img/structure/B10990424.png)
![1-methyl-5-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B10990428.png)
